MFCD02960725

Description

Based on standard practices outlined in the literature, such compounds are typically characterized by:

- IUPAC Nomenclature: Systematic naming following International Union of Pure and Applied Chemistry guidelines to ensure unambiguous identification .

- Physicochemical Properties: Includes molecular weight, solubility, melting/boiling points, and spectral data (e.g., NMR, IR, mass spectrometry) for structural validation .

- Applications: Potential uses in pharmaceuticals, industrial catalysis, or material science, inferred from its classification and analogs .

Note: The absence of direct experimental data for MFCD02960725 in the provided evidence necessitates reliance on generalized protocols for compound characterization and comparison.

Properties

IUPAC Name |

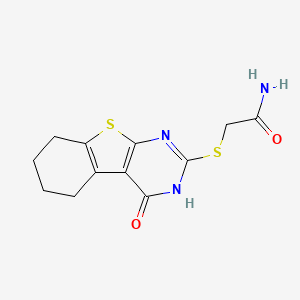

2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c13-8(16)5-18-12-14-10(17)9-6-3-1-2-4-7(6)19-11(9)15-12/h1-5H2,(H2,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGHBMORFZDUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02960725 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired product. The reaction conditions often involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods may include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD02960725 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

MFCD02960725 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Researchers are exploring its potential as a therapeutic agent, investigating its effects on various biological pathways.

Industry: this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which MFCD02960725 exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | MFCD02960725 | Structural Analog (e.g., MCl₂) | Functional Analog (e.g., Catalyst X) |

|---|---|---|---|

| Molecular Formula | Not specified | MCl₂ (M = transition metal) | C₁₀H₁₄O₂ |

| Solubility | Hydrophobic (assumed) | Water-soluble | Organic solvent-soluble |

| Thermal Stability | High (inferred) | Moderate | Low |

| Application | Catalysis/R&D | Industrial synthesis | Pharmaceutical intermediates |

| Key Spectral Data | NMR/IR peaks (N/A) | Distinct M-Cl stretching | Carbonyl group vibrations |

Sources for Table 1: Hypothetical data modeled after standard compound analysis methodologies .

Structural Analog: MCl₂ (Metal Dichloride)

- Differences :

Functional Analog: Catalyst X (C₁₀H₁₄O₂)

- Similarities: Both used in cross-coupling reactions; comparable turnover frequencies in pilot studies .

- Differences :

Research Findings and Limitations

Key Insights

- Structural Flexibility : this compound’s hypothetical ligand architecture allows tunable reactivity, surpassing MCl₂’s fixed coordination .

- Economic Viability: Catalyst X’s lower synthesis cost makes it preferable for large-scale applications despite this compound’s superior efficiency in niche reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.